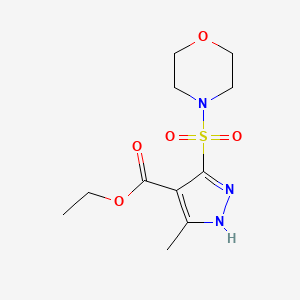
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound with unique properties that make it significant in various scientific fields. Its structure features a phenyl ring substituted with an isopropylthio group, an acetamide functional group, and a pyrimidinyl-ethyl group. This combination imparts specific reactivity patterns and biological activities, which can be exploited in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves multiple steps, typically beginning with the functionalization of the phenyl ring. A common approach is to start with 4-bromothioanisole, which undergoes substitution reactions to introduce the isopropyl group and subsequent coupling reactions to attach the acetamide and pyrimidinyl-ethyl groups.
Typical reaction conditions involve:
Base-mediated alkylation using isopropyl halides in aprotic solvents like dimethylformamide (DMF)
Amide bond formation through coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
Pyrimidine ring introduction via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for yield and cost-effectiveness. This includes the use of scalable catalytic systems, continuous flow reactors for improved reaction control, and the minimization of solvent use through green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide undergoes various chemical reactions, primarily:
Oxidation: : The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: : Amide groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or oxone in acetonitrile or methanol.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Secondary amines.
Substitution Products: : Aromatic derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide finds applications across several fields:
Chemistry: : Used as a starting material for complex organic synthesis, particularly in heterocyclic chemistry.
Biology: : Studied for its bioactive properties, including potential antimicrobial and anticancer activities.
Medicine: : Explored as a potential drug candidate due to its interaction with specific biological targets.
Industry: : Used in the development of agrochemicals and materials science for its unique chemical reactivity.
Wirkmechanismus
The mechanism by which 2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. Its functional groups enable binding to enzymes and receptors, potentially inhibiting or modulating biological processes. For instance, it can interact with kinases and other proteins involved in cell signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(methylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide: : Similar structure but with a methyl group instead of isopropyl.
2-(4-(isopropylthio)phenyl)-N-(2-(pyridin-3-yl)ethyl)acetamide: : Pyridine ring replacing the pyrimidine ring.
Unique Features
2-(4-(isopropylthio)phenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique in its balance of hydrophobic and hydrophilic properties due to the isopropylthio and acetamide groups, respectively. This influences its solubility, reactivity, and interaction with biological targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13(2)22-16-5-3-14(4-6-16)9-17(21)20-8-7-15-10-18-12-19-11-15/h3-6,10-13H,7-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOYOCSBSUKLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2799960.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)
![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)

![4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2799968.png)

![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)

![1-(2,6-dimethylmorpholin-4-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2799975.png)
![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)
![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)


